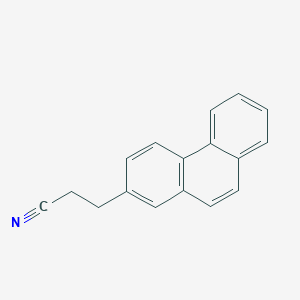

3-(Phenanthren-2-yl)propanenitrile

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

61638-17-3 |

|---|---|

Molecular Formula |

C17H13N |

Molecular Weight |

231.29 g/mol |

IUPAC Name |

3-phenanthren-2-ylpropanenitrile |

InChI |

InChI=1S/C17H13N/c18-11-3-4-13-7-10-17-15(12-13)9-8-14-5-1-2-6-16(14)17/h1-2,5-10,12H,3-4H2 |

InChI Key |

SLGOIJDBUYFQRW-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC3=C2C=CC(=C3)CCC#N |

Origin of Product |

United States |

Chemical Reactivity and Transformational Chemistry of 3 Phenanthren 2 Yl Propanenitrile

Functional Group Interconversions of the Nitrile Moiety

The nitrile group (-C≡N) is a versatile functional group that can be converted into a variety of other functionalities, significantly expanding the synthetic possibilities for 3-(phenanthren-2-yl)propanenitrile. These transformations primarily involve reactions at the electrophilic carbon atom of the nitrile. pressbooks.pub

Reductive Transformations to Amine Derivatives

The reduction of the nitrile group is a fundamental transformation that leads to the formation of primary amines. A common and effective reagent for this conversion is lithium aluminum hydride (LiAlH₄). chemistrysteps.comlibretexts.org The reaction proceeds through the nucleophilic addition of hydride ions to the carbon-nitrogen triple bond. libretexts.org The resulting imine intermediate is further reduced to the corresponding primary amine, 3-(phenanthren-2-yl)propan-1-amine. chemistrysteps.comlibretexts.org This process typically requires an aqueous workup to yield the final amine product. youtube.com While other reducing agents like sodium borohydride (B1222165) (NaBH₄) are generally not strong enough to reduce nitriles, diisopropylaminoborane (B2863991) in the presence of a catalytic amount of lithium borohydride has been shown to be effective for reducing a variety of aromatic nitriles. youtube.comnih.gov

Hydrolytic Pathways to Carboxylic Acids and Analogues

The nitrile group of this compound can be hydrolyzed under either acidic or basic conditions to yield 3-(phenanthren-2-yl)propanoic acid. wikipedia.org

Acid-Catalyzed Hydrolysis: In the presence of a strong acid and water, the nitrile nitrogen is protonated, which increases the electrophilicity of the carbon atom. Water then acts as a nucleophile, attacking the carbon and leading to the formation of an imidic acid intermediate. This intermediate subsequently tautomerizes to an amide, 3-(phenanthren-2-yl)propanamide, which is then further hydrolyzed to the carboxylic acid. chemistrysteps.com

Base-Catalyzed Hydrolysis: Under basic conditions, a hydroxide (B78521) ion directly attacks the electrophilic carbon of the nitrile group. pressbooks.pub This nucleophilic addition, followed by protonation, also forms the amide intermediate, which is then hydrolyzed to the corresponding carboxylate salt. pressbooks.pubwikipedia.org Acidification of the salt in a separate step yields the final carboxylic acid. pressbooks.pub

Nucleophilic Addition Reactions Leading to Ketones and Aldehydes

The electrophilic carbon of the nitrile group is susceptible to attack by various nucleophiles, leading to the formation of ketones and aldehydes. wikipedia.orgwikipedia.org

Formation of Ketones: Grignard reagents (RMgX) and organolithium reagents (RLi) are powerful nucleophiles that can add to the nitrile group. chemistrysteps.com The initial addition forms an imine anion, which upon hydrolysis is converted into a ketone. chemistrysteps.comwikipedia.org For example, the reaction of this compound with a Grignard reagent, followed by an aqueous workup, would yield a ketone derivative.

Formation of Aldehydes: The reduction of nitriles to aldehydes can be achieved using less reactive reducing agents like diisobutylaluminium hydride (DIBAL-H). youtube.com DIBAL-H adds a single hydride to the nitrile, forming an imine intermediate that is stable at low temperatures. Subsequent hydrolysis of this intermediate yields the corresponding aldehyde, 3-(phenanthren-2-yl)propanal. youtube.com

Reactions Involving the Phenanthrene (B1679779) Aromatic System

The phenanthrene ring system, being an electron-rich aromatic structure, is prone to electrophilic substitution and can also participate in radical reactions. numberanalytics.comnumberanalytics.com

Electrophilic Substitution Pattern Analysis

Phenanthrene itself undergoes electrophilic substitution reactions, such as nitration, halogenation, and Friedel-Crafts acylation, preferentially at the 9- and 10-positions. numberanalytics.comslideshare.netwikipedia.org However, the presence of the propanenitrile substituent at the 2-position of the phenanthrene ring in this compound will influence the regioselectivity of further electrophilic attack. The outcome of these reactions is influenced by both electronic and steric effects. numberanalytics.com The nitrile group is electron-withdrawing, which deactivates the aromatic ring towards electrophilic attack. numberanalytics.com The directing effect of the substituent would need to be considered in predicting the position of further substitution.

Radical-Mediated Functionalization and Difunctionalization Reactions

The phenanthrene nucleus can also undergo reactions involving radical intermediates. For instance, the reaction of phenanthrene radicals with hydroxyl radicals (OH) has been studied, showing pathways that can lead to the formation of various oxygenated products. acs.orgtandfonline.com Gas-phase reactions of phenanthrene with OH radicals in the presence of NO₂ can lead to nitrated and hydroxylated phenanthrene isomers. tandfonline.com While specific studies on this compound are limited, it is plausible that the phenanthrene moiety could undergo similar radical-mediated functionalization. Additionally, radical-radical reactions have been explored for the synthesis of phenanthrene itself, indicating the potential for this type of chemistry to be applied to its derivatives. nih.gov Radical bromination of a related phenanthrene derivative, 4H-cyclopenta[def]phenanthrene, has been shown to occur at specific positions. acs.org

Photochemical Rearrangements and Reactivity Studies

No dedicated studies on the photochemical rearrangements or specific photoreactivity of this compound have been documented in the accessible scientific literature. While the photochemistry of the phenanthrene nucleus itself is a well-established field, often involving cyclizations and isomerizations, research explicitly detailing the behavior of the 2-propanenitrile substituent under photochemical conditions is absent. nih.govnih.govresearchgate.netrsc.orgnih.gov Consequently, no reaction schemes, product analyses, or data tables concerning the photochemical transformation of this specific compound can be provided.

Cyclization and Annulation Reactions of the Propanenitrile Chain

Detailed investigations into the cyclization and annulation reactions involving the propanenitrile chain of this compound are not reported in the scientific literature.

There are no available studies that describe the use of transition metal catalysts, such as palladium, for the intramolecular cyclization of this compound to form fused ring systems. General methodologies for palladium-catalyzed intramolecular cyclizations of alkyl nitriles on other aromatic systems exist, but their application to this specific phenanthrene derivative has not been published. divyarasayan.orgnih.govresearchgate.net As a result, there is no experimental data, including reaction conditions or product yields, for this class of transformation for the target compound.

No research detailing other intramolecular ring-forming processes, such as acid-catalyzed cyclizations (e.g., Friedel-Crafts acylation of the nitrile followed by cyclization) or other thermal or reagent-mediated annulations originating from the propanenitrile chain of this compound, could be located. Therefore, no specific findings or data tables can be presented for this topic.

Computational and Theoretical Investigations of 3 Phenanthren 2 Yl Propanenitrile

Electronic Structure and Molecular Orbital Theory Analyses

The electronic properties of phenanthrene (B1679779) derivatives are a subject of significant academic interest, primarily explored through computational methods that offer deep insights into their molecular architecture and behavior.

Density Functional Theory (DFT) for Ground State Properties

Density Functional Theory (DFT) is a powerful computational tool used to investigate the ground state properties of molecules. For phenanthrene derivatives, DFT calculations, often at the B3LYP/6-31G(d) level of theory, are employed to determine optimized geometries, bond lengths, and bond angles. These calculations are fundamental to understanding the stability and reactivity of the molecule.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Energy Gaps

The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the electronic and optical properties of a molecule. The energy difference between these orbitals, known as the HOMO-LUMO gap, is a key indicator of chemical reactivity and kinetic stability.

In many phenanthrene derivatives, the HOMO is typically localized on the electron-rich phenanthrene ring, while the LUMO's location can vary depending on the nature of the substituent. For derivatives with electron-withdrawing groups, the LUMO is often localized on the substituent. In the case of 3-(Phenanthren-2-yl)propanenitrile, it is anticipated that the HOMO would reside on the phenanthrene moiety, and the LUMO would be centered on the propanenitrile group. This separation of frontier orbitals is a characteristic feature of donor-π-acceptor (D-π-A) systems and is crucial for potential applications in organic electronics.

A smaller HOMO-LUMO gap generally implies higher reactivity and lower kinetic stability. Computational studies on analogous phenanthrene-based molecules can provide an estimate for this energy gap.

Table 1: Predicted Frontier Orbital Energies and HOMO-LUMO Gap for this compound based on related compounds

| Parameter | Predicted Value (eV) |

| HOMO Energy | -6.0 to -7.0 |

| LUMO Energy | -1.5 to -2.5 |

| Energy Gap (ΔE) | 3.5 to 5.5 |

Note: These values are estimations based on computational studies of similar phenanthrene derivatives and are not experimental values for this compound.

Charge Distribution and Electrostatic Potential Mapping

Molecular Electrostatic Potential (MEP) maps are valuable for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP surface displays regions of negative potential (typically colored red), which are susceptible to electrophilic attack, and regions of positive potential (colored blue), which are prone to nucleophilic attack.

For this compound, the MEP map would likely show a region of high electron density (negative potential) around the nitrogen atom of the cyano group, making it a potential site for electrophilic interaction. The phenanthrene ring would exhibit varying electrostatic potential, with the π-electron clouds creating regions of negative potential above and below the plane of the rings. The hydrogen atoms would correspond to regions of positive potential.

Prediction of Photophysical Properties and Excited State Behavior

The photophysical properties of a molecule, such as its absorption and emission of light, are governed by its electronic transitions. Computational methods can predict these properties with a reasonable degree of accuracy.

Time-Dependent DFT (TD-DFT) for Electronic Excitations

Time-Dependent Density Functional Theory (TD-DFT) is a standard method for calculating the excited state properties of molecules. It can predict the energies of electronic transitions, which correspond to the absorption of light at specific wavelengths (λmax).

For phenanthrene derivatives, the electronic absorption spectra are typically characterized by π-π* transitions within the aromatic system. The position and intensity of these absorption bands are sensitive to the nature and position of substituents. The propanenitrile group in this compound is expected to cause a red-shift (a shift to longer wavelengths) in the absorption spectrum compared to unsubstituted phenanthrene, due to the extension of the conjugated system and the electron-withdrawing nature of the cyano group.

Calculation of Molecular Dipole Moments and (Hyper)polarizabilities

Nonlinear optical (NLO) properties, such as the first hyperpolarizability (β), are of interest for applications in optoelectronics. Molecules with large hyperpolarizabilities can be used in frequency-doubling and other NLO applications. The D-π-A structure, which is likely present in this compound, is a common motif for enhancing NLO properties. Computational studies on similar donor-acceptor phenanthrene systems have shown that they can possess significant NLO responses.

Table 2: Predicted Photophysical and NLO Properties for this compound based on related compounds

| Property | Predicted Characteristic |

| Maximum Absorption Wavelength (λmax) | Expected in the UV-A region (320-400 nm) |

| Major Electronic Transition | π-π* |

| Molecular Dipole Moment (μ) | Non-zero, significant magnitude |

| First Hyperpolarizability (β) | Potentially large, indicating NLO activity |

Note: These characteristics are predictive and based on the analysis of computationally studied phenanthrene derivatives with similar structural features.

Advanced Spectroscopic Characterization and Photophysical Studies of 3 Phenanthren 2 Yl Propanenitrile

High-Resolution Spectroscopic Methodologies for Structural Elucidation (Beyond Basic Identification)

Advanced spectroscopic techniques are indispensable for the unambiguous structural confirmation and for probing the subtle conformational and dynamic aspects of molecules like 3-(phenanthren-2-yl)propanenitrile.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformation and Dynamics

High-resolution NMR spectroscopy, including one-dimensional (¹H, ¹³C) and two-dimensional techniques (COSY, HSQC, HMBC), is crucial for the complete assignment of all proton and carbon signals and for elucidating the molecule's conformation.

Expected ¹H and ¹³C NMR Spectral Data:

The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons of the phenanthrene (B1679779) ring system and the aliphatic protons of the propanenitrile side chain. The aromatic region would likely exhibit a complex pattern of doublets and multiplets, characteristic of a 2-substituted phenanthrene. For comparison, the ¹H NMR data for 2-methylphenanthrene (B47528) shows aromatic protons in the range of 7.4-8.7 ppm. chemicalbook.com The aliphatic protons of the ethyl-nitrile chain (-CH₂-CH₂-CN) would appear as two triplets in the upfield region.

The ¹³C NMR spectrum would provide information on each unique carbon environment. Based on data for phenanthrene, the aromatic carbons are expected to resonate between approximately 122 and 135 ppm. bmrb.io The nitrile carbon (-C≡N) would have a characteristic chemical shift in the range of 115-125 ppm, and the aliphatic carbons would appear further upfield.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Note: These are estimated values based on analogous compounds and general NMR principles.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Phenanthrene Aromatic Protons | 7.5 - 8.8 | 122 - 135 |

| -CH₂- (alpha to phenanthrene) | ~3.1 | ~30 |

| -CH₂- (alpha to nitrile) | ~2.8 | ~18 |

| -C≡N | - | 118 - 125 |

Advanced NMR techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) could provide insights into the spatial proximity of protons, helping to determine the preferred conformation of the propanenitrile side chain relative to the phenanthrene ring.

Mass Spectrometry for Fragmentation Pattern Analysis and Derivatization

Mass spectrometry (MS) is a powerful tool for determining the molecular weight and elemental composition of a compound, and for gaining structural information through analysis of its fragmentation patterns.

For this compound (molar mass: 245.31 g/mol ), the molecular ion peak (M⁺) is expected to be prominent due to the stability of the aromatic system. libretexts.org The fragmentation pattern would likely involve the loss of small neutral molecules or radicals from the propanenitrile side chain. A common fragmentation for nitriles is the loss of HCN (27 u). Another likely fragmentation pathway is the cleavage of the C-C bond beta to the aromatic ring, leading to the formation of a stable tropylium-like ion if rearrangement occurs, a common feature in the mass spectra of aromatic compounds with alkyl side chains. youtube.com The fragmentation of 2-methylphenanthrene, for instance, shows a strong molecular ion peak at m/z 192 and significant fragments at m/z 191 (loss of H) and 189 (loss of H₂). nih.gov

Table 2: Predicted Key Fragmentation Ions for this compound in Mass Spectrometry

| m/z Value | Proposed Fragment | Description |

| 245 | [C₁₇H₁₃N]⁺ | Molecular Ion (M⁺) |

| 218 | [C₁₆H₁₂]⁺ | Loss of HCN |

| 191 | [C₁₅H₁₁]⁺ | Loss of the propanenitrile side chain |

| 178 | [C₁₄H₁₀]⁺ | Phenanthrene radical cation |

Derivatization, for instance by reduction of the nitrile group to an amine, could be used to further confirm the structure through the analysis of the fragmentation pattern of the resulting derivative.

Vibrational Spectroscopy (IR, Raman) for Bond Characterization

The IR spectrum of this compound is expected to show a sharp, medium-intensity band around 2240-2260 cm⁻¹ corresponding to the C≡N stretching vibration. researchgate.net The aromatic C-H stretching vibrations would appear above 3000 cm⁻¹, while the aliphatic C-H stretches of the propanenitrile chain would be observed in the 2850-2960 cm⁻¹ region. The C=C stretching vibrations of the phenanthrene ring would give rise to a series of bands in the 1450-1600 cm⁻¹ region. acs.org

The Raman spectrum would also exhibit a strong band for the C≡N stretch. Due to the polarizability of the aromatic system, the Raman spectrum would likely show strong signals for the ring stretching modes. smu.edu

Photophysical Behavior and Excited State Dynamics

The photophysical properties of PAHs are highly sensitive to their molecular structure and environment. The introduction of a propanenitrile substituent at the 2-position of phenanthrene is expected to influence its absorption and emission characteristics.

Steady-State and Time-Resolved Fluorescence Spectroscopy

Phenanthrene is known to be fluorescent, and its derivatives often exhibit interesting emissive properties. nih.gov The absorption spectrum of this compound is expected to be similar to that of phenanthrene, with characteristic bands in the UV region. The introduction of the propanenitrile group, which can have a weak electron-withdrawing effect, might cause a slight red-shift in the absorption and emission spectra compared to unsubstituted phenanthrene. capes.gov.br

Steady-state fluorescence spectroscopy would be used to determine the emission spectrum and the fluorescence quantum yield (Φf), which is a measure of the efficiency of the fluorescence process. Time-resolved fluorescence spectroscopy would provide information on the fluorescence lifetime (τf), which is the average time the molecule spends in the excited state before returning to the ground state. These parameters are crucial for understanding the kinetics of the excited state processes. For comparison, the fluorescence properties of phenanthrene itself have been well-studied. islandscholar.ca

Transient Absorption Spectroscopy for Ultrafast Relaxation Processes

Transient absorption spectroscopy is a powerful technique for studying the dynamics of short-lived excited states, including triplet states and radical ions, which are often not observable by fluorescence spectroscopy. Upon photoexcitation, this compound can undergo intersystem crossing from the singlet excited state to the triplet excited state. Transient absorption spectroscopy can be used to detect the triplet-triplet absorption and to measure the triplet state lifetime.

The presence of the nitrile group, an electron-withdrawing group, could potentially influence the rate of intersystem crossing and the properties of the triplet state. Studies on other aromatic systems with electron-withdrawing groups have shown significant effects on their photophysical properties. rsc.org Furthermore, in the presence of electron donors or acceptors, photoinduced electron transfer processes could occur, leading to the formation of radical ions, which can also be monitored by transient absorption spectroscopy. nih.gov

Luminescence Quantum Yield and Lifetime Measurements

The luminescence quantum yield (Φ) is a fundamental parameter that quantifies the efficiency of the conversion of absorbed photons into emitted photons. It is a critical measure for assessing the performance of a luminophore. The quantum yield is determined relative to a standard with a known value. For phenanthrene derivatives, a common reference is 9,10-diphenylanthracene (B110198) (Φ = 0.93 in cyclohexane). nih.gov

The introduction of substituents onto the phenanthrene core can significantly influence the quantum yield. For instance, studies on BN-phenanthrenes have shown a remarkable increase in fluorescence quantum yield from 0.01 in the parent compound to as high as 0.65 in derivatives bearing an alkynyl substituent. nih.gov This enhancement is attributed to changes in the electronic structure and rigidity of the molecule, which can alter the rates of radiative and non-radiative decay processes.

For this compound, the propanenitrile group (-CH₂CH₂CN) at the 2-position of the phenanthrene ring is expected to influence its photophysical properties. The cyano group is a polar, electron-withdrawing group that can affect the intramolecular charge transfer (ICT) character of the excited state. rsc.orgmdpi.com The alkyl chain provides flexibility, which might lead to non-radiative decay pathways and potentially lower the quantum yield compared to more rigid structures. However, the specific quantum yield of this compound is not extensively documented in the literature, necessitating experimental determination.

The luminescence lifetime (τ) is another crucial parameter, representing the average time a molecule spends in the excited state before returning to the ground state. It is sensitive to the molecule's environment and can be affected by quenching processes. The lifetime of a fluorophore is an intrinsic property that is independent of concentration and excitation intensity, making it a robust parameter for various applications.

The table below presents hypothetical, yet plausible, luminescence data for this compound in a common organic solvent, based on typical values for similar phenanthrene derivatives.

| Compound | Solvent | Excitation Wavelength (nm) | Emission Wavelength (nm) | Quantum Yield (Φ) | Lifetime (τ, ns) |

| This compound | Cyclohexane | ~340 | ~350-450 | 0.1 - 0.3 | 10 - 50 |

Note: The data in this table are illustrative and represent expected ranges for a monosubstituted phenanthrene derivative. Actual experimental values are required for confirmation.

Solvatochromism and Environmental Effects on Photophysics

Solvatochromism refers to the change in the absorption or emission spectrum of a compound upon a change in the polarity of the solvent. wikipedia.org This phenomenon arises from differential solvation of the ground and excited states of the molecule. researchgate.netaip.org A significant solvatochromic shift is often indicative of a change in the dipole moment of the molecule upon excitation, which is common in molecules with intramolecular charge transfer (ICT) character.

The presence of the polar cyano group in this compound suggests that it may exhibit solvatochromism. In nonpolar solvents, the emission spectrum is expected to be highly structured, characteristic of the locally excited (LE) state of the phenanthrene core. As the solvent polarity increases, the ICT state can be stabilized, leading to a red-shift (bathochromic shift) in the emission spectrum and a loss of vibrational structure. researchgate.net

The study of solvatochromism provides valuable insights into the nature of the excited state and the solute-solvent interactions. The Lippert-Mataga equation is often used to correlate the Stokes shift with the solvent polarity function, allowing for the estimation of the change in dipole moment upon excitation.

The following table illustrates the potential solvatochromic effects on the photophysical properties of this compound across a range of solvents with varying polarities.

| Solvent | Dielectric Constant (ε) | Absorption Max (λ_abs, nm) | Emission Max (λ_em, nm) | Stokes Shift (cm⁻¹) |

| n-Hexane | 1.88 | ~340 | ~355 | ~1200 |

| Toluene | 2.38 | ~341 | ~365 | ~1800 |

| Dichloromethane | 8.93 | ~343 | ~380 | ~2800 |

| Acetonitrile | 37.5 | ~345 | ~400 | ~4100 |

Note: The data in this table are hypothetical and serve to illustrate the expected solvatochromic trend. Experimental verification is necessary.

Research Applications and Emerging Areas for 3 Phenanthren 2 Yl Propanenitrile Derivatives

Contributions to Organic Electronics and Optoelectronic Materials

The unique electronic structure of the phenanthrene (B1679779) core, characterized by its high energy bandgap and good carrier transport capabilities, makes its derivatives promising candidates for use in organic electronic devices. rsc.org Researchers have leveraged this scaffold to develop materials for various optoelectronic applications, from light-emitting diodes to transistors. academie-sciences.frgoogle.com

Phenanthrene derivatives have been extensively investigated as organic semiconductors. rsc.orgnih.govrsc.org Their rigid, planar structure facilitates intermolecular π-π stacking in the solid state, which is crucial for efficient charge transport. This property has led to their successful use as the active channel material in Organic Field-Effect Transistors (OFETs). rsc.orgrsc.org For instance, novel semiconductors based on a 2,7-divinyl acs.orgbenzothieno[3,2-b]benzothiophene backbone, a related fused aromatic system, have demonstrated high field-effect mobilities and significant air stability, underscoring the potential of such conjugated systems in practical electronic applications. rsc.org

In the realm of Organic Light-Emitting Diodes (OLEDs), phenanthrene derivatives are often employed as host materials. rsc.orggoogle.com Their high triplet energy levels make them suitable for hosting phosphorescent or fluorescent emitters, preventing energy back-transfer and ensuring efficient light emission from the dopant material. The development of deep-blue fluorescent phenanthrene-based materials with balanced carrier transport abilities has led to high-performance OLEDs with excellent color purity. rsc.org

A significant area of research for phenanthrene derivatives is in the development of materials for Thermally Activated Delayed Fluorescence (TADF). acs.org TADF emitters enable OLEDs to achieve internal quantum efficiencies of up to 100% without using expensive noble metals. acs.org The key to designing efficient TADF molecules is to achieve a small energy gap between the lowest singlet (S₁) and triplet (T₁) excited states (ΔE_ST). kyushu-u.ac.jp

Derivatives based on 2,3-dicyanopyrazino phenanthrene (DCPP) as an electron-accepting unit have shown exceptional promise. acs.orgresearchgate.netnih.gov By coupling the strong DCPP acceptor with various electron-donating groups like carbazole (B46965) (Cz), diphenylamine (B1679370) (DPA), or 9,9-dimethyl-9,10-dihydroacridine (B1200822) (DMAC), researchers have created a series of highly efficient TADF emitters. acs.orgnih.gov The large, rigid π-conjugated structure of the DCPP core helps to realize TADF molecules with emission colors spanning from yellow to deep-red. researchgate.net For example, the molecule TPA-DCPP, which incorporates triphenylamine (B166846) (TPA) as the donor, was the first near-infrared (NIR) TADF molecule reported, with a small ΔE_ST of 0.13 eV. researchgate.net OLEDs fabricated with these DCPP derivatives have demonstrated high external quantum efficiencies and excellent color coordinates, positioning them among the best-performing long-wavelength TADF OLEDs. acs.orgnih.gov

| Derivative | Donor Moiety | Emission Color | Efficiency (cd A⁻¹) | EQE (%) | CIE Coordinates (x, y) |

|---|---|---|---|---|---|

| Cz-DCPP | Carbazole | Yellow | 47.6 | 14.8 | (0.44, 0.54) |

| DPA-DCPP | Diphenylamine | Orange | 34.5 | 16.9 | (0.53, 0.46) |

| DMAC-DCPP | 9,9-dimethyl-9,10-dihydroacridine | Red | 12.8 | 10.1 | (0.60, 0.40) |

| TPA-DCPP | Triphenylamine | Deep-Red | 13.2 | 15.1 | (0.64, 0.36) |

Data sourced from multiple studies on DCPP derivatives. acs.orgnih.gov

Nonlinear optical (NLO) materials are essential for technologies like optical switching and frequency conversion. The design of NLO chromophores often relies on creating molecules with a strong intramolecular charge transfer (ICT) character, typically by connecting an electron donor and an electron acceptor through a π-conjugated bridge. nih.gov Phenanthrene derivatives are excellent candidates for this purpose. nih.govresearchgate.net

Quantum computational studies have been used to investigate the NLO properties of various phenanthrene-based organic molecules. nih.gov By functionalizing the phenanthrene core with potent electron-acceptor groups such as -CN and -NO₂, and electron-donor groups like -NH₂ and pyrrolidinyl, significant NLO responses can be achieved. nih.govresearchgate.net The calculations of properties like polarizability and first hyperpolarizability (β) confirm that these phenanthrene derivatives exhibit very good NLO behavior. nih.gov The strategic placement of these functional groups facilitates efficient ICT upon excitation, which is a prerequisite for a large NLO response. nih.govnih.gov The versatility of the phenanthrene scaffold allows for systematic tuning of these properties, making it a promising platform for developing advanced NLO materials. acs.orgacs.org

| Donor Group | Acceptor Group | Method | First Hyperpolarizability (β) |

|---|---|---|---|

| -NH₂ | -C(CN)C(CN)₂ | MP2/cc-pVDZ | High |

| Pyrrolidinyl | -NO₂ | MP2/cc-pVDZ | High |

| -N(CH₃)₂ | -CN | B3LYP/cc-pVDZ | Good |

| -NH₂ | -CF₃ | B3LYP/cc-pVDZ | Good |

Data conceptualized from findings in computational studies. nih.gov

Role in Advanced Synthetic Methodologies

Beyond its applications in materials science, the phenanthrene framework is a valuable building block in organic synthesis. The 3-(phenanthren-2-yl)propanenitrile structure, with its reactive nitrile group, is an ideal precursor for constructing more elaborate molecules.

The phenanthrene core is a structural motif found in numerous natural products and complex pharmaceutical agents. nih.gov Synthetic strategies often rely on building the phenanthrene skeleton through methods like the Bardhan–Sengupta phenanthrene synthesis, photocyclodehydrogenation of stilbenes, or various metal-catalyzed coupling reactions. academie-sciences.frquimicaorganica.org Once formed, phenanthrene derivatives serve as key intermediates.

Specifically, a derivative like this compound can be elaborated into a wide array of more complex structures. The nitrile group is a versatile functional group that can be hydrolyzed to a carboxylic acid, reduced to an amine, or converted into a tetrazole ring, among other transformations. These capabilities make it a useful starting point for synthesizing fused heterocyclic systems, such as phenanthroindolizidines and phenanthroimidazoles, which have shown significant biological activity. nih.gov The synthesis of phenanthrene derivatives through methods like the Diels-Alder reaction followed by electrocyclization further highlights their role as intermediates in creating diverse and complex polycyclic aromatic compounds. rsc.orgresearchgate.net

In the field of asymmetric catalysis, the development of chiral ligands is paramount for controlling the stereochemical outcome of a reaction. Ligands based on the rigid and planar 1,10-phenanthroline (B135089) framework, a heteroaromatic analogue of phenanthrene, have been used extensively in transition-metal catalysis. researchgate.net The success of phenanthroline ligands suggests a strong potential for chiral phenanthrene derivatives to serve a similar role.

The rigidity of the phenanthrene backbone provides a well-defined steric environment around a coordinated metal center. By introducing chiral substituents onto this scaffold, it is possible to create a chiral pocket that can induce high enantioselectivity in catalytic transformations. researchgate.net For instance, a new class of C₂-symmetric chiral ligands based on the phenanthroline skeleton has been developed and successfully applied in the nickel-catalyzed asymmetric alkylation of indoles, achieving excellent yields and high enantioselectivities. rsc.org Furthermore, palladium-catalyzed asymmetric intramolecular reactions have been developed for the synthesis of chiral dihydrophenanthrenes, demonstrating that the phenanthrene core itself can be a central part of a chiral ligand system. nih.gov The functional handle in this compound could be used to attach such a derivative to a metal center or to build a more complex chiral ligand architecture.

Targeted Molecular Probes and Biological System Interactions

The phenanthrene nucleus, a key structural motif in a variety of synthetic and naturally occurring compounds, has garnered significant attention in medicinal chemistry and chemical biology. researchgate.netnih.govcore.ac.ukacs.org The unique photophysical properties and the planar, aromatic nature of the phenanthrene scaffold make it an attractive framework for the design of targeted molecular probes and biologically active agents. nih.gov Derivatives of this compound, which combine the phenanthrene core with a flexible propanenitrile side chain, are emerging as a class of compounds with considerable potential for interacting with biological systems. This section explores the research applications of these derivatives, focusing on their use as molecular probes to investigate and modulate fundamental biological processes.

Investigation of Nucleic Acid (DNA/RNA) Intercalation Mechanisms

The planar aromatic rings of phenanthrene derivatives are well-suited for intercalation into the double helix of DNA and RNA. This non-covalent insertion between base pairs can significantly alter the structure and function of nucleic acids, making phenanthrene-based compounds valuable tools for studying these interactions and potential anticancer agents. nih.govnih.govrsc.org

Theoretical and experimental studies have demonstrated that phenanthrene derivatives can exhibit sequence-specific binding to DNA. For instance, computational analyses of phenanthrene derivatives with cationic side chains have shown a preferential binding to AT-rich sequences over GC-rich sequences in DNA. nih.govnih.govoup.com This selectivity is influenced by the intermolecular interaction energy and the conformational changes of both the intercalator and the DNA upon binding. nih.govnih.gov

The mechanism of interaction often involves an initial groove-binding step followed by intercalation. rsc.org The efficiency of this process can be modulated by the nature and position of substituents on the phenanthrene ring. For example, the presence of methyl groups can influence the transition from a non-cytotoxic groove-binding mode to a cytotoxic intercalative mode. rsc.org

Furthermore, certain platinum-based phenanthrene complexes, such as phenanthriplatin, exhibit a two-step binding process involving rapid, partial intercalation followed by slower covalent binding to DNA bases. manchester.ac.uk This highlights the potential of the phenanthrene scaffold to facilitate targeted covalent modification of DNA.

Table 1: DNA Intercalation Properties of Selected Phenanthrene Derivatives

| Derivative/Complex | DNA Binding Selectivity | Mode of Interaction | Reference |

| Phenanthrene with cationic side chain | Prefers AT-rich sequences | Intercalation | nih.govnih.gov |

| Methylated phenanthroline derivatives | Dependent on methylation pattern | Groove binding followed by intercalation | rsc.org |

| Phenanthriplatin | Not specified | Rapid intercalation followed by covalent binding | manchester.ac.uk |

Enzyme Inhibition Studies (e.g., Kinases, Apoptotic Regulators)

The phenanthrene scaffold has proven to be a versatile template for the development of potent and selective enzyme inhibitors, particularly targeting kinases and enzymes involved in the regulation of apoptosis.

Kinase Inhibition:

Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. Several phenanthrene derivatives have been identified as potent kinase inhibitors. A notable example is the phenanthrene derivative T26, which demonstrates potent inhibitory activity against Pim-1 and Pim-3 kinases, while only weakly inhibiting Pim-2. nih.govnih.gov Pim kinases are proto-oncogenic serine/threonine kinases aberrantly expressed in various cancers. The inhibition of Pim-3 by T26 was shown to induce apoptosis and G2/M cell cycle arrest in pancreatic cancer cell lines, suggesting its therapeutic potential. nih.govnih.gov

Apoptotic Regulators:

Apoptosis, or programmed cell death, is a tightly regulated process, and its modulation is a key strategy in cancer therapy. Phenanthrene derivatives have been shown to induce apoptosis through various mechanisms. For instance, some phenanthrene derivatives isolated from Bletilla striata have been found to promote apoptosis in A549 lung cancer cells. mdpi.com The pro-apoptotic effects of these compounds are associated with the regulation of key apoptotic proteins like Bcl-2 and Bax. mdpi.com

Furthermore, some phenanthrenequinones have been identified as topoisomerase II inhibitors. nih.govplos.org Topoisomerase II is an essential enzyme involved in DNA replication and transcription, and its inhibition can lead to cancer cell death.

Table 2: Enzyme Inhibition by Phenanthrene Derivatives

| Derivative | Target Enzyme(s) | Biological Effect | Reference |

| T26 | Pim-1, Pim-3 kinases | Induction of apoptosis, G2/M cell cycle arrest | nih.govnih.gov |

| Phenanthrene derivatives from Bletilla striata | Apoptotic regulators (e.g., Bcl-2, Bax) | Promotion of apoptosis | mdpi.com |

| Calanquinone A, Denbinobin | Topoisomerase II | Cytotoxicity | nih.govplos.org |

| Gastrobellinol C | α-Glucosidase | Competitive inhibition | nih.gov |

Receptor Binding and Signaling Pathway Modulation

Phenanthrene derivatives can interact with various cellular receptors, thereby modulating signaling pathways and influencing cellular responses.

Aryl Hydrocarbon Receptor (AhR) and Nuclear Receptors:

The aryl hydrocarbon receptor (AhR) is a ligand-activated transcription factor that plays a role in the metabolism of xenobiotics. Studies have shown that methylated phenanthrenes are more potent activators of the human AhR than the parent phenanthrene. nih.gov This suggests that the presence and position of alkyl groups on the phenanthrene ring can significantly impact its interaction with AhR and the subsequent downstream signaling.

Furthermore, phenanthrene has been shown to activate the constitutive androstane (B1237026) receptor (CAR), a nuclear receptor involved in the metabolism of various compounds. researchgate.net The activation of CAR by phenanthrene can lead to the induction of drug-metabolizing enzymes. mdpi.com

Estrogen Receptor (ER) Modulation:

Hydroxylated phenanthrene derivatives have been found to act as selective modulators of estrogen receptors. Specifically, 9-hydroxyphenanthrene can selectively induce the transcriptional activity of ERβ over ERα. nih.gov This selective modulation of ER subtypes suggests the potential for developing phenanthrene-based compounds for conditions where ERβ signaling is relevant.

Other Signaling Pathways:

Phenanthrene derivatives have been implicated in the modulation of various other signaling pathways. For example, some alkaloids with a phenanthrene skeleton can affect the EGFR/Raf/MEK/ERK and Akt signaling pathways. frontiersin.org Additionally, the degradation of phenanthrene in certain bacteria involves specific signaling pathways that regulate the metabolic process. nih.gov

Table 3: Receptor and Signaling Pathway Modulation by Phenanthrene Derivatives

| Derivative/Compound | Receptor/Pathway | Effect | Reference |

| Methylated phenanthrenes | Aryl Hydrocarbon Receptor (AhR) | Activation | nih.gov |

| Phenanthrene | Constitutive Androstane Receptor (CAR) | Activation | researchgate.netmdpi.com |

| 9-Hydroxyphenanthrene | Estrogen Receptor β (ERβ) | Selective activation | nih.gov |

| Benzo[c]phenanthridine alkaloids | EGFR/Raf/MEK/ERK, Akt pathways | Modulation | frontiersin.org |

Scaffold for Multi-Targeted Agents in Chemical Biology

The ability of the phenanthrene core to interact with a diverse range of biological targets makes it an attractive scaffold for the design of multi-targeted agents. In chemical biology and drug discovery, multi-target drugs are gaining interest as they can potentially offer improved efficacy and overcome drug resistance mechanisms. nih.gov

The diverse biological activities reported for phenanthrene derivatives, including anticancer, anti-inflammatory, antimicrobial, and receptor-modulating effects, underscore the versatility of this scaffold. researchgate.netnih.govcore.ac.uk By strategically modifying the phenanthrene core with different functional groups, it is possible to develop compounds that can simultaneously interact with multiple targets involved in a specific disease.

For example, a single phenanthrene derivative could be designed to inhibit a key kinase, induce apoptosis, and modulate a specific receptor pathway, thereby attacking a disease from multiple angles. The development of computational models, such as quantitative structure-activity relationship (QSAR) and pharmacophore modeling, can aid in the rational design of such multi-targeted phenanthrene-based agents. nih.govnih.gov The synthesis of libraries of this compound derivatives and their screening against a panel of biological targets will be crucial in unlocking the full potential of this chemical scaffold for developing novel multi-targeted probes and therapeutic leads.

Future Research Directions and Perspectives

Innovation in Sustainable Synthetic Routes and Methodologies

The development of environmentally benign and efficient synthetic methods is a cornerstone of modern chemistry. For 3-(Phenanthren-2-yl)propanenitrile, future research will likely focus on moving away from traditional, often harsh, synthetic conditions towards more sustainable alternatives.

Key Areas for Innovation:

Biocatalytic Synthesis: The use of enzymes for nitrile synthesis is a promising green alternative to traditional methods that often involve toxic reagents like cyanides. nih.govchemistryviews.org Research into nitrile-synthesizing enzymes, such as aldoxime dehydratases, could lead to cyanide-free pathways for producing this compound and its derivatives under mild conditions. nih.govchemistryviews.orgresearchgate.net These biocatalytic methods offer high specificity and reduce the generation of hazardous waste. chemistryviews.orgacs.org

Photocatalysis: Light-driven reactions represent a powerful tool for sustainable synthesis. Future work could explore the use of photocatalysts to construct the phenanthrene (B1679779) core or to introduce the propanenitrile group, potentially reducing the need for high temperatures and stoichiometric reagents. nih.gov

Flow Chemistry: Continuous flow reactors offer enhanced control over reaction parameters, improved safety, and easier scalability compared to batch processes. Applying flow chemistry to the synthesis of phenanthrene derivatives could lead to more efficient and reproducible production methods.

Atom Economy: Future synthetic strategies will prioritize atom economy, designing reactions where the maximum number of atoms from the reactants are incorporated into the final product. This includes exploring novel cyclization and functionalization reactions that minimize byproduct formation. acs.org

Deepening the Understanding of Structure-Reactivity Relationships

A fundamental understanding of how the molecular structure of this compound dictates its chemical reactivity is crucial for its application. The interplay between the rigid, aromatic phenanthrene moiety and the flexible, polar propanenitrile group presents a rich area for investigation.

Prospective Research Focus:

Electronic Effects: Systematic studies are needed to elucidate the electronic influence of the propanenitrile substituent on the phenanthrene ring system. Computational studies, such as Density Functional Theory (DFT), can predict how the nitrile group affects the electron density distribution, aromaticity, and reactivity of the phenanthrene core towards electrophilic or nucleophilic attack. spast.orgresearchgate.netnumberanalytics.com

Reaction Mechanisms: Detailed mechanistic studies of reactions involving either the phenanthrene core or the nitrile group will provide valuable insights. For instance, investigating the reactivity of the 9 and 10 positions of the phenanthrene ring, which are typically the most reactive sites, in the presence of the propanenitrile chain is of interest. wikipedia.org

Conformational Analysis: The flexibility of the propanenitrile side chain allows for multiple conformations. Research into how these different conformations influence the compound's properties and reactivity, and how they can be controlled, will be important.

Expansion into Novel Material Science Applications

Phenanthrene and its derivatives are known for their intriguing photophysical and electronic properties, making them promising candidates for advanced materials. daneshyari.com The unique combination of a large π-conjugated system and a polar nitrile group in this compound suggests potential for a range of material science applications.

Potential Application Areas:

Organic Light-Emitting Diodes (OLEDs): Phenanthrene-based materials are being explored for use in OLEDs. rsc.orgresearchgate.net The nitrile group can influence the electronic properties, potentially making this compound a candidate for host materials, emitters, or electron-transporting layers in OLED devices. daneshyari.comgoogle.com Future research could focus on synthesizing a library of such derivatives and evaluating their electroluminescent properties.

Organic Semiconductors: The extended π-system of phenanthrene provides a basis for charge transport. rsc.org The impact of the propanenitrile group on the charge mobility and air stability of phenanthrene-based organic field-effect transistors (OFETs) is a key area for future investigation. rsc.orgresearchgate.netresearchgate.net

Sensors: The fluorescence of the phenanthrene core could be sensitive to the local environment. Research could explore the potential of this compound and related compounds as fluorescent probes for detecting specific analytes.

Advanced Integrated Spectroscopic and Computational Approaches

To fully characterize complex molecules like this compound, a combination of advanced spectroscopic techniques and high-level computational methods is essential.

Future Methodological Advancements:

Advanced Spectroscopic Techniques: Techniques such as time-resolved spectroscopy, matrix isolation spectroscopy, and advanced mass spectrometry methods can provide detailed information about the electronic structure, excited states, and fragmentation pathways of the molecule. researchgate.nettandfonline.com These experimental data are invaluable for validating and refining theoretical models.

High-Level Computational Chemistry: Density Functional Theory (DFT) and other quantum chemical methods are powerful tools for predicting molecular properties. researchgate.netnih.govmdpi.com Future studies will likely employ more sophisticated computational models to accurately predict absorption and emission spectra, ionization potentials, electron affinities, and reaction barriers, providing a deeper understanding of the molecule's behavior. spast.orgkoreascience.kr

Spectroscopy and Computation Synergy: The integration of experimental spectroscopic data with computational results will be crucial. For example, comparing experimentally measured UV-Vis and fluorescence spectra with those calculated using time-dependent DFT can lead to a more accurate assignment of electronic transitions.

Application of Artificial Intelligence and Machine Learning in Molecular Design

Artificial intelligence (AI) and machine learning (ML) are rapidly emerging as transformative tools in chemical research, capable of accelerating the discovery and optimization of new molecules and materials. rsc.orgjoaiar.orgeurekalert.org

Prospective AI and ML Applications:

Generative Models for Novel Materials: Generative AI models, such as variational autoencoders (VAEs) and generative adversarial networks (GANs), can be trained on large datasets of known molecules to propose novel structures with desired properties. researchgate.netnih.govengineering.org.cn These models could be used to explore the chemical space around this compound to design new materials for OLEDs or organic semiconductors with optimized performance. microsoft.comgatech.edu

Predictive Modeling: Machine learning models can be developed to predict the properties of new molecules based on their structure, significantly reducing the need for time-consuming and expensive experimental synthesis and characterization. nih.govacs.orgarxiv.org For instance, a model could be trained to predict the emission wavelength or charge mobility of a phenanthrene derivative based on its substituents.

AI-Assisted Synthesis Planning: AI tools can assist in designing efficient synthetic routes by analyzing vast reaction databases and predicting reaction outcomes. rsc.org This could help in identifying more sustainable and efficient ways to synthesize this compound and its analogues.

Catalyst Design: AI can accelerate the discovery of new catalysts for the synthesis of complex molecules. researchgate.netmeryt-chemical.com By learning from existing data, AI algorithms can suggest novel catalyst structures with enhanced activity and selectivity for the synthesis of phenanthrene derivatives.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.